5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one
Description
The compound 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one belongs to the coumarin (chromen-2-one) family, a class of heterocyclic molecules known for diverse pharmacological activities. Its structure features:
Properties
IUPAC Name |
5-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-11-19(25)22-16(13-21(26)28-20(22)12-15)14-23-7-9-24(10-8-23)17-3-5-18(27-2)6-4-17/h3-6,11-13,25H,7-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXBANHXTGPONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde and a phenolic compound are reacted in the presence of a base to form the initial coumarin structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The chromen-2-one core can be reduced to form dihydrocoumarins.
Substitution: : The piperazine group can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents and elevated temperatures.
Major Products Formed
Oxidation: : Formation of 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one-3-carboxylic acid.
Reduction: : Formation of 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-dihydrochromen-2-one.
Substitution: : Formation of various substituted piperazine derivatives.
Scientific Research Applications
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly through the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. Studies have shown that it can effectively inhibit AChE with an IC50 value comparable to standard AChE inhibitors, suggesting its potential as a therapeutic agent for cognitive enhancement and neuroprotection.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines, including MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma). The compound has shown significant inhibition of cell proliferation with reported IC50 values in the low micromolar range, indicating its potential as an anticancer drug candidate.
Anti-inflammatory Properties
The compound's structural features suggest it may interact with inflammatory pathways. Preliminary studies indicate that it can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in activated microglia cells. This suggests potential applications in treating inflammatory diseases or conditions characterized by excessive inflammation.
Case Study 1: Neuroprotective Activity
A study evaluated the neuroprotective effects of the compound on human neuroblastoma SH-SY5Y cells subjected to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers, suggesting that the compound could serve as a protective agent against neurodegeneration.
Case Study 2: Anticancer Efficacy
In another study focused on breast cancer cells, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism by which 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory processes, leading to the inhibition of pro-inflammatory cytokines. Additionally, its antioxidant properties may involve the scavenging of free radicals, reducing oxidative stress in cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Chromenone Core
Key Differences:
- Compound 1 (): 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one lacks the piperazine side chain but includes a 2-(4-methoxyphenyl) group.
- Compound 6a (): Features an 8-acetyl-7-(ethoxy-linked piperazine) group. The ethoxy linker increases chain length compared to the methyl linker in the target compound, which may alter binding kinetics .
Piperazine Side Chain Modifications
Substituent Effects on Piperazine:
- Compound C6 (): Methyl 4-(4-(2-(4-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate demonstrates that para-methoxyphenyl on piperazine is compatible with aromatic stacking interactions, a feature shared with the target compound .
Linker Variations
- Propoxy Linkers (): Derivatives like 4e (4-{3-[4-(2-hydroxy-benzyl)piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one) use a three-carbon linker, offering greater conformational flexibility than the methyl linker in the target compound. This may enhance binding to deeper receptor pockets but reduce selectivity .
- Ethoxy/Pentyloxy Linkers (): Compounds like 1b (pentyloxy linker) and 4e (ethoxy linker) show that longer linkers correlate with moderate 5-HT1A antagonism (EC50 = 527–980 nM), suggesting linker length critically modulates activity .
Table 1: Comparative Analysis of Key Compounds
SAR Insights:
- Electron-Donating Groups : The para-methoxy group on the piperazine phenyl ring (target compound) may enhance binding to serotonin receptors compared to electron-withdrawing groups (e.g., chloro in ).
- Hydroxy vs. Methoxy : The 5-hydroxy group in the target compound could improve solubility and hydrogen-bonding interactions compared to 7-methoxy derivatives ().
Biological Activity
5-Hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one, often referred to as a coumarin derivative, is a complex organic compound that has garnered attention for its potential pharmacological properties. This compound features a unique structural arrangement, incorporating a chromenone core, a hydroxyl group, and a piperazine moiety, which may contribute to its biological activities.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 444.5 g/mol. The structural components include:
- Chromenone Core : A bicyclic structure that may exhibit various biological activities.
- Piperazine Moiety : Known for interactions with neurotransmitter receptors, particularly serotonin receptors.
- Methoxyphenyl Group : May enhance lipophilicity and biological activity.
Antimicrobial Properties
Research has indicated that coumarin derivatives can exhibit antimicrobial activities. For instance, structural analogs have shown effectiveness against various bacterial strains, suggesting that modifications in the piperazine or methoxy groups can influence potency.
| Compound | Activity | MIC (μM) |
|---|---|---|
| This compound | Antimicrobial | To be determined |
Antidepressant Effects
Similar compounds with piperazine structures have demonstrated antidepressant effects through their interaction with serotonin receptors. The presence of the piperazine ring in this compound suggests potential activity in modulating serotonin levels, which could be beneficial in treating mood disorders.
Inhibition of Enzymatic Activity
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) has been studied extensively. For example, derivatives similar to the target compound have shown varying degrees of inhibition:
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| Example Compound A | AChE | 1.52 |
| Example Compound B | MAO-A | 6.97 |
These findings indicate that the structural modifications can significantly affect the inhibitory potency against these enzymes.
Study on Coumarin Derivatives
A study evaluated various coumarin derivatives for their biological activities, including the target compound. The research highlighted the importance of substituents on the piperazine ring, where specific modifications led to enhanced AChE inhibition compared to unmodified derivatives .
Evaluation of Neuroprotective Effects
Another research effort focused on the neuroprotective effects of coumarin derivatives in models of neurodegenerative diseases. The findings suggested that compounds with similar structures could reduce oxidative stress and improve cognitive functions in animal models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one, considering yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the chromen-2-one core. Piperazine derivatives can be introduced via nucleophilic substitution or reductive amination. For example, coupling 4-(4-methoxyphenyl)piperazine with a bromomethyl-chromenone intermediate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity. Monitor reaction progress using TLC or LC-MS .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Employ a combination of:
- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy, piperazine, and hydroxyl groups).
- FT-IR : Confirm carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3500 cm⁻¹).
- HRMS : Validate molecular weight and fragmentation patterns.
- UV-Vis : Assess chromenone’s π→π* transitions (e.g., λmax ~250–300 nm). Cross-reference with analogs like 7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one for spectral benchmarking .
Q. What in vitro models are appropriate for initial pharmacological screening of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- Enzyme inhibition : Use fluorescence-based assays for kinases or proteases, given the piperazine moiety’s affinity for enzyme active sites.
- Cell viability : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors, leveraging the piperazine group’s known interactions .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software be optimized for its refinement?
- Methodological Answer : Challenges include low crystal quality, twinning, and disorder in the piperazine moiety. Use SHELXL for refinement:
- Twinning : Apply TWIN/BASF commands for twinned data.
- Disorder : Model alternative conformations with PART/SUMP restraints.
- Hydrogen bonding : Use DFIX to constrain O-H···O/N interactions. Validate with R-factor convergence (<5% difference between R₁ and wR₂). High-resolution data (≤1.0 Å) improves accuracy .
Q. How can conflicting biological activity data be resolved when this compound shows varying efficacy across different assay conditions?
- Methodological Answer : Conduct a systematic analysis:
- Dose-response curves : Compare EC₅₀/IC₅₀ values across assays.
- Assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity or transcriptomics for downstream effects. Replicate findings in ≥3 independent experiments .
Q. What methodological approaches are recommended for assessing the environmental impact and degradation pathways of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Abiotic degradation : Study hydrolysis/photolysis in aqueous buffers (pH 4–9) under UV light (λ=254 nm).
- Biotic degradation : Use soil/water microcosms with LC-MS/MS to track metabolite formation (e.g., demethylation of methoxyphenyl groups).
- Ecotoxicity : Test acute toxicity in Daphnia magna or algae (OECD 202/201 guidelines) .
Q. How can density functional theory (DFT) calculations be applied to predict the reactivity of this compound’s piperazine and chromenone moieties?
- Methodological Answer : Use Gaussian or ORCA software:
- Geometry optimization : B3LYP/6-31G(d) basis set for ground-state structures.
- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites.
- Solvent effects : Include PCM (Polarizable Continuum Model) for aqueous or DMSO environments. Compare with experimental data (e.g., NMR chemical shifts) .
Q. What strategies mitigate synthetic byproducts during the alkylation of the piperazine moiety?
- Methodological Answer :
- Protecting groups : Temporarily block hydroxyl groups (e.g., TBS protection) to prevent side reactions.
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
- Purification : Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the target compound from regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
